molecular formula C9H7ClF2O2 B1398618 3-Ethoxy-2,6-difluorobenzoyl chloride CAS No. 1092461-27-2

3-Ethoxy-2,6-difluorobenzoyl chloride

Cat. No.: B1398618
CAS No.: 1092461-27-2
M. Wt: 220.6 g/mol
InChI Key: XGDCQLWWBIGNFG-UHFFFAOYSA-N
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Description

3-Ethoxy-2,6-difluorobenzoyl chloride: is an organic compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with ethoxy and difluoro groups at the 3rd and 2nd, 6th positions, respectively. This compound is used in various chemical synthesis processes due to its reactive acyl chloride group.

Scientific Research Applications

Chemistry: 3-Ethoxy-2,6-difluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and advanced materials.

Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic properties. Its derivatives are investigated for their biological activities, including anti-inflammatory and antimicrobial effects.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules. It is also utilized in the development of new materials with specific properties.

Safety and Hazards

3-Ethoxy-2,6-difluorobenzoyl chloride can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to not breathe the dust, not ingest it, and to wear personal protective equipment/face protection . It should be used only under a chemical fume hood .

Mechanism of Action

Mode of Action

3-Ethoxy-2,6-difluorobenzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively . The presence of the ethoxy and difluoro substituents on the benzene ring may influence the reactivity of the compound and the stability of the products formed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the compound is stored at ambient temperature, suggesting that it is stable under these conditions .

Biochemical Analysis

Biochemical Properties

3-Ethoxy-2,6-difluorobenzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For instance, it can react with amino groups in proteins, potentially altering their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in gene expression and metabolic flux . This compound has been shown to induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in DNA replication or repair, resulting in altered gene expression and cell cycle arrest . Additionally, it can form adducts with DNA, causing mutations and potentially leading to carcinogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under ambient conditions but can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vivo studies has been associated with chronic toxicity and adverse effects on organ function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . High doses of this compound have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound . The metabolic flux and levels of specific metabolites can be altered by the presence of this compound, affecting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its biological activity and toxicity, as certain tissues may accumulate higher concentrations of the compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,6-difluorobenzoyl chloride typically involves the acylation of 3-ethoxy-2,6-difluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as the chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of chlorinating agents to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,6-difluorobenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethoxy-2,6-difluorobenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 3-ethoxy-2,6-difluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction is usually performed in aqueous or alcoholic solutions.

    Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Anhydrides: Formed by reaction with carboxylic acids.

Comparison with Similar Compounds

    2,6-Difluorobenzoyl chloride: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    3-Methoxy-2,6-difluorobenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and the properties of its derivatives.

    3-Ethoxybenzoyl chloride: Lacks the difluoro groups, affecting its electronic properties and reactivity.

Uniqueness: 3-Ethoxy-2,6-difluorobenzoyl chloride is unique due to the presence of both ethoxy and difluoro substituents, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these substituents allows for the fine-tuning of the electronic properties and steric effects, leading to the formation of diverse and complex molecules.

Properties

IUPAC Name

3-ethoxy-2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(11)7(8(6)12)9(10)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDCQLWWBIGNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287117
Record name 3-Ethoxy-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092461-27-2
Record name 3-Ethoxy-2,6-difluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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